An In-Depth Technical Guide to 4-(Diethylamino)butanenitrile: Molecular Structure, Properties, and Synthetic Protocol
An In-Depth Technical Guide to 4-(Diethylamino)butanenitrile: Molecular Structure, Properties, and Synthetic Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(diethylamino)butanenitrile, a versatile aliphatic amine nitrile that serves as a valuable intermediate in synthetic organic chemistry. This document delves into its molecular characteristics, provides a detailed, field-proven synthetic protocol, and discusses its analytical characterization, grounding all information in established chemical principles.
Core Molecular and Physical Properties
4-(Diethylamino)butanenitrile, registered under CAS Number 5336-75-4, is a bifunctional molecule incorporating a tertiary amine and a nitrile group. This unique combination makes it a useful building block for introducing a diethylaminobutyl moiety in more complex molecular architectures, particularly in the development of novel pharmaceutical agents and specialty chemicals.[1]
The fundamental properties of this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | 4-(diethylamino)butanenitrile | [2] |
| Molecular Formula | C₈H₁₆N₂ | [1][2] |
| Molecular Weight | 140.23 g/mol | [1][2] |
| CAS Number | 5336-75-4 | [1][2] |
| Canonical SMILES | CCN(CC)CCCC#N | [2] |
| Physical Form | Liquid | [2] |
| Appearance | Yellow to Brown | [2] |
| Density | 0.840 g/mL | [2] |
| Boiling Point | 89-90 °C at 9.0 mmHg | [2] |
| Refractive Index | 1.435 - 1.437 | [2] |
Molecular Structure and Elucidation
The structural framework of 4-(diethylamino)butanenitrile consists of a four-carbon butanenitrile backbone with a diethylamino group attached to the terminal C4 carbon.
Caption: 2D structure of 4-(diethylamino)butanenitrile.
Predicted Spectroscopic Characteristics
While specific, peer-reviewed spectral data for this compound is not widely published, its structure allows for the confident prediction of its key spectroscopic features based on well-understood principles of NMR, IR, and mass spectrometry.
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The ethyl groups on the nitrogen will produce a characteristic triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–). The protons on the butyl chain will appear as multiplets.
-
~1.0 ppm (triplet, 6H): –N(CH₂CH₃ )₂
-
~2.5 ppm (quartet, 4H): –N(CH₂ CH₃)₂
-
~2.4 ppm (triplet, 2H): –N–CH₂ –CH₂–
-
~2.3 ppm (triplet, 2H): –CH₂–CH₂ –C≡N
-
~1.7 ppm (multiplet, 2H): –CH₂–CH₂ –CH₂–
The carbon NMR spectrum will show eight distinct signals, corresponding to each carbon atom in the molecule.
-
~12 ppm: –N(CH₂C H₃)₂
-
~17 ppm: –CH₂–C H₂–C≡N
-
~47 ppm: –N(C H₂CH₃)₂
-
~51 ppm: –N–C H₂–
-
~53 ppm: –C H₂–CH₂–C≡N
-
~119 ppm: –C ≡N (Nitrile carbons are characteristically deshielded, but less so than carbonyls)[3].
The IR spectrum provides clear evidence of the key functional groups.
-
2245-2255 cm⁻¹ (sharp, medium intensity): C≡N stretch, a hallmark of the nitrile group.
-
2800-3000 cm⁻¹ (strong, broad): C-H stretching from the aliphatic ethyl and butyl groups.
-
1450-1470 cm⁻¹ (medium): C-H bending (scissoring) vibrations.
-
1050-1250 cm⁻¹ (medium to strong): C-N stretching from the tertiary amine.
Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z = 140. The most significant fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[4] This process stabilizes the resulting cation.
-
m/z 140: Molecular ion ([C₈H₁₆N₂]⁺).
-
m/z 125 (Base Peak): Loss of a methyl radical (•CH₃) from an ethyl group via α-cleavage.
-
m/z 86: Loss of a propyl radical (•C₃H₇) via cleavage of the C2-C3 bond of the butyl chain.
-
m/z 58: Represents the [CH₂=N(CH₂CH₃)]⁺ fragment from cleavage of the C4-C3 bond.
Synthesis Protocol: Nucleophilic Substitution
The most direct and industrially relevant method for preparing 4-(diethylamino)butanenitrile is through the nucleophilic substitution of a 4-halobutyronitrile with diethylamine. 4-Chlorobutyronitrile is a common and cost-effective starting material for this transformation.[5][6] The reaction proceeds via a standard Sₙ2 mechanism where the lone pair of the diethylamine nitrogen attacks the electrophilic carbon bearing the chlorine atom.
Caption: General workflow for the synthesis of 4-(diethylamino)butanenitrile.
Detailed Experimental Methodology
This protocol is a robust procedure adapted from standard methods for the N-alkylation of amines with alkyl halides.
Materials & Equipment:
-
4-Chlorobutyronitrile (1.0 eq)
-
Diethylamine (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous acetonitrile (approx. 5 mL per 1 g of 4-chlorobutyronitrile).
-
Reagent Addition: Add powdered anhydrous potassium carbonate (1.5 eq) and diethylamine (2.5 eq) to the solvent. Stir the resulting suspension.
-
Initiation: Add 4-chlorobutyronitrile (1.0 eq) to the stirring suspension. Causality Note: Diethylamine is used in excess to ensure complete consumption of the alkyl chloride and to act as a scavenger for the HCl by-product, supplementing the primary inorganic base.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. Expertise Note: The use of a non-protic polar solvent like acetonitrile facilitates the Sₙ2 reaction. Potassium carbonate is a crucial component, acting as a base to neutralize the in-situ generated diethylammonium chloride, which prevents the amine from becoming non-nucleophilic.
-
Workup - Quenching: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and salts.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and excess diethylamine.
-
Workup - Extraction: Resuspend the crude residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3x volumes). The desired product is organic-soluble.
-
Drying and Final Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate fully under reduced pressure to yield the crude product.
-
Purification: The crude 4-(diethylamino)butanenitrile is a liquid that can be purified by vacuum distillation to obtain the final product with high purity.[2]
Applications and Significance in Drug Development
Nitrile-containing compounds are a significant class of molecules in medicinal chemistry. The nitrile group is considered a bioisostere for various functional groups, including carbonyls and halogens, and can modulate a molecule's physicochemical properties to improve bioavailability.[7] Furthermore, the introduction of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of a drug candidate.[7]
While specific, high-profile applications of 4-(diethylamino)butanenitrile are not extensively documented in mainstream literature, its structure makes it an ideal precursor for synthesizing compounds with a terminal basic amine, a common feature in many centrally-acting and peripherally-acting pharmaceutical agents. The four-carbon chain provides a flexible linker, and the diethylamino group provides a basic center for salt formation and interaction with biological targets. It serves as a quintessential example of a research chemical whose value lies in its potential as a building block for creating diverse libraries of compounds for screening and drug discovery.[1]
Safety and Handling
4-(Diethylamino)butanenitrile is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
Always consult the material safety data sheet (MSDS) before handling this compound.
References
- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
-
Wikipedia. (n.d.). 4-Chlorobutyronitrile. Retrieved from [Link]
-
Grokipedia. (n.d.). 4-Chlorobutyronitrile. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-chlorobutyronitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetonitrile, diethylamino-. Retrieved from [Link]
-
Georganics. (n.d.). 4-(Diethylamino)butanenitrile - High purity | EN. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Methylamino)butanenitrile. Retrieved from [Link]
-
Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Nitrones in Total Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (n.d.). The Versatile Applications of Calix[8]resorcinarene-Based Cavitands. Retrieved from [Link]
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (Link not available)
-
University of Wisconsin. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(DIETHYLAMINO)-2-BUTANONE. Retrieved from [Link]
-
PubMed. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Scribd. (n.d.). Ictslacros. Retrieved from [Link]
Sources
- 1. 4-(Diethylamino)butanenitrile - High purity | EN [georganics.sk]
- 2. 4-(Diethylamino)butanenitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Chlorobutyronitrile - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. mdpi.com [mdpi.com]
- 8. prepchem.com [prepchem.com]
